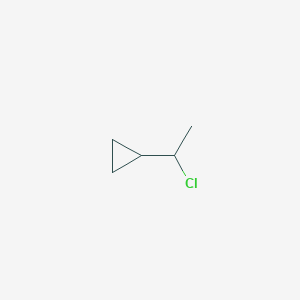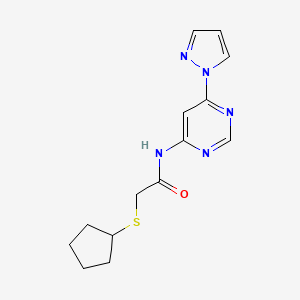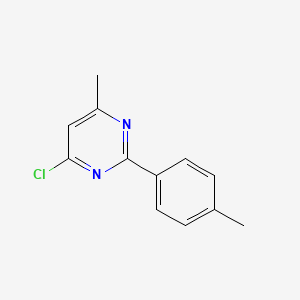
7-Benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione, also known as BML-210, is a purine derivative compound that has attracted significant attention in scientific research due to its potential therapeutic properties. This compound has been found to possess anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 7-Benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione is not fully understood. However, it is believed to act through multiple pathways, including inhibition of pro-inflammatory cytokines and chemokines, induction of apoptosis, and reduction of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, induce apoptosis, and reduce oxidative stress and inflammation in the brain. These effects make it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic properties.
Direcciones Futuras
There are several future directions for research on 7-Benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione. One direction is to further investigate its mechanism of action to optimize its therapeutic properties. Another direction is to test its efficacy in animal models of various diseases to determine its potential as a therapeutic agent. Additionally, further research is needed to determine the safety and toxicity of this compound in humans.
Métodos De Síntesis
The synthesis of 7-Benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione involves the reaction of 7-benzyl-1,3-dimethylxanthine with 2-methylpropylthiol in the presence of a catalyst, followed by oxidation with potassium permanganate. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
7-Benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
This compound has also been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs.
Furthermore, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-12(2)11-25-17-19-15-14(16(23)21(4)18(24)20(15)3)22(17)10-13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCOIGLJQBEHOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B2376634.png)

![1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone](/img/structure/B2376638.png)



![Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2376643.png)




![N-(2-chloroethyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2376654.png)
![2-[(2-Chlorophenyl)formamido]propanoic acid](/img/structure/B2376656.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2376657.png)